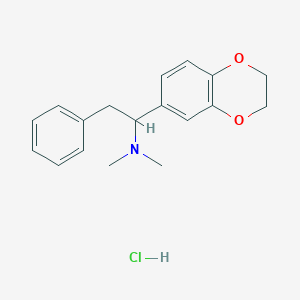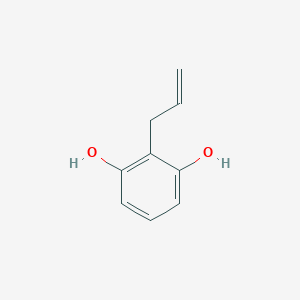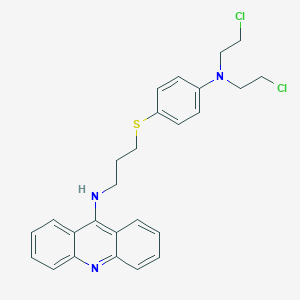
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one, also known as D-gluconic acid, is a carbohydrate acid that is commonly found in fruits, honey, and wine. It is a white crystalline powder with a slightly sweet taste and is widely used in food and pharmaceutical industries. In recent years, the scientific community has shown an increasing interest in the potential therapeutic properties of D-gluconic acid.
Mécanisme D'action
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid works by scavenging free radicals and reducing oxidative stress in the body. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on bone health by increasing bone mineral density and reducing bone loss. It has also been shown to have a positive effect on the immune system by increasing the production of immune cells and reducing inflammation. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on the cardiovascular system by reducing cholesterol levels and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid in lab experiments is its low toxicity and high solubility. It is also readily available and relatively inexpensive. However, one limitation of using 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid is its instability in solution, which can lead to inaccurate results if not properly handled.
Orientations Futures
There are several potential future directions for research on 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanisms of action of 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid and its potential therapeutic properties.
Méthodes De Synthèse
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid can be synthesized through the oxidation of glucose using various methods. The most common method is the enzymatic oxidation of glucose using glucose oxidase. This method is highly selective and produces high yields of 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid. Other methods include chemical oxidation using nitric acid or potassium permanganate.
Applications De Recherche Scientifique
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been extensively studied for its potential therapeutic properties. Research has shown that it has antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to have a positive effect on bone health and can aid in the treatment of osteoporosis. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on the immune system, making it a potential treatment for autoimmune diseases.
Propriétés
Numéro CAS |
135029-81-1 |
|---|---|
Nom du produit |
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one |
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
2-hydroxy-6-(hydroxymethyl)-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O4/c7-3-5-4(8)1-2-6(9)10-5/h1-2,5-7,9H,3H2 |
Clé InChI |
NSJVIVKHQZLLFB-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(OC1O)CO |
SMILES canonique |
C1=CC(=O)C(OC1O)CO |
Synonymes |
2H-Pyran-3(6H)-one, 6-hydroxy-2-(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






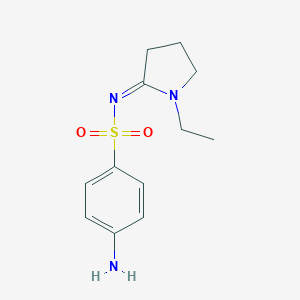


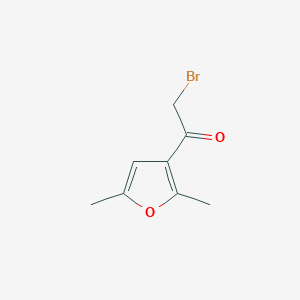
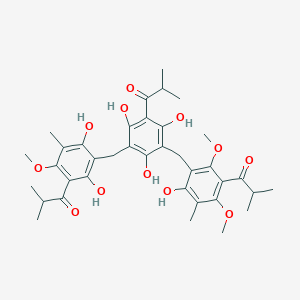
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
